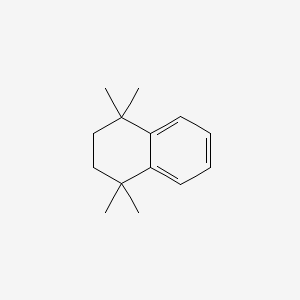

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Beschreibung

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$): Peaks at δ 0.95–1.15 (singlets, 12H, four methyl groups), δ 1.45–1.70 (multiplet, 4H, bridgehead CH$$ _2 $$), δ 2.10–2.30 (multiplet, 4H, adjacent CH$$ _2 $$), and δ 6.90–7.20 (multiplet, 4H, aromatic protons).

- $$ ^{13}\text{C} $$ NMR (CDCl$$ _3 $$): Signals at δ 21.9 (bridgehead methyl carbons), δ 29.8 and 31.5 (aliphatic CH$$ _2 $$), δ 125.4–144.3 (aromatic carbons).

Infrared (IR) Spectroscopy

Key absorptions include:

Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular ion peak appears at m/z 188.3 (calculated for $$ \text{C}{14}\text{H}{20} $$). Fragmentation patterns include losses of methyl groups (m/z 173.3) and sequential cleavage of aliphatic chains.

Thermochemical Properties (DSC, TGA)

- Differential Scanning Calorimetry (DSC) : Exhibits a glass transition temperature ($$ Tg $$) near −50°C and a melting point ($$ Tm $$) of 115–120°C .

- Thermogravimetric Analysis (TGA) : Decomposition begins at 210°C , with a 95% mass loss by 300°C, consistent with hydrocarbon pyrolysis.

Solubility Parameters and Partition Coefficients

The compound is lipophilic , with negligible solubility in water (<0.1 mg/L at 25°C) but high miscibility in organic solvents:

| Solvent | Solubility (g/100 mL) |

|---|---|

| Dichloromethane | >50 |

| Ethanol | 35–40 |

| Hexane | 20–25 |

The octanol-water partition coefficient ($$ \log P $$) is estimated at 4.8 using group contribution methods, indicating strong hydrophobicity. Hansen solubility parameters are:

- $$ \delta_d $$: 17.5 MPa$$ ^{1/2} $$ (dispersion)

- $$ \delta_p $$: 2.1 MPa$$ ^{1/2} $$ (polar)

- $$ \delta_h $$: 3.5 MPa$$ ^{1/2} $$ (hydrogen bonding).

Eigenschaften

IUPAC Name |

1,1,4,4-tetramethyl-2,3-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-13(2)9-10-14(3,4)12-8-6-5-7-11(12)13/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQKWSZYTOCEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC=CC=C21)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064452 | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6683-46-1 | |

| Record name | 1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6683-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4,4-Tetramethyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6683-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,4,4-TETRAMETHYLTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU41EDL5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Use of Substituted Aromatic Compounds

The cyclization reaction can be extended to substituted benzenes such as toluene, ethylbenzene, cumene, and tert-butylbenzene to yield various alkyl-substituted tetrahydronaphthalenes. These derivatives can be further functionalized, for example, by acetylation to produce acetylated tetrahydronaphthalenes.

Cyclodehydration of Substituted Alcohols

Research Findings and Mechanistic Insights

- The reaction mechanism involves the formation of a carbocation intermediate from 2,5-dichloro-2,5-dimethylhexane activated by AlCl3.

- Electrophilic aromatic substitution on benzene leads to ring closure forming the tetrahydronaphthalene skeleton.

- The tetramethyl substitution pattern at positions 1 and 4 is stabilized by the steric and electronic effects of the methyl groups.

- The reaction conditions (reflux time, catalyst amount) are critical for optimizing yield and minimizing side reactions.

- Purification by flash chromatography using non-polar solvents like hexanes is effective due to the hydrophobic nature of the product.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts cyclization | 2,5-dichloro-2,5-dimethylhexane + benzene | AlCl3, reflux 16 h | 91 | Most common, high yield, straightforward |

| Cyclization with substituted benzenes | 2,5-dichloro-2,5-dimethylhexane + substituted benzene | AlCl3, reflux | Variable | Produces substituted tetrahydronaphthalenes |

| Cyclodehydration of substituted alcohols | Substituted alcohols from Grignard reagents | Acid catalyst, controlled conditions | Not specified | Allows positional alkyl substitution |

Analyse Chemischer Reaktionen

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

Reduction: It can be reduced to form more saturated hydrocarbons.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including steroids and alkaloids.

Biology: The compound is utilized in the study of organic reactions and their underlying processes.

Wirkmechanismus

The mechanism of action of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, influencing cellular processes such as differentiation and proliferation. The compound’s distinct molecular configuration allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-Chloro-1,2,3,4-tetrahydronaphthalene (5)

1-e-Phenyl-4-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene

1-Methylene-1,2,3,4-tetrahydronaphthalene

1,1,4,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 1634-12-4)

- Structure : Methyl groups at positions 1, 1, 4, and 5.

Physicochemical Properties

Retinoid Derivatives

- EC234a : Incorporates an acetylene linker and 1,1,4,4-tetramethyltetrahydronaphthalene unit. Induces neural tissue differentiation in stem cells .

- EC194b : Similar scaffold but promotes epithelial cell differentiation, demonstrating the impact of subtle structural changes .

Stability and Metabolic Resistance

- The methyl groups in 1,1,4,4-tetramethyltetrahydronaphthalene reduce oxidation sites, enhancing metabolic stability compared to non-methylated analogs like 1-chloro derivatives .

Comparative Structure-Activity Relationships (SAR)

| Compound | Key Structural Feature | Biological Outcome |

|---|---|---|

| EC234a | Acetylene linker | Neural tissue induction |

| EC194b | Modified polyene chain | Epithelial cell differentiation |

| 1-Chloro Derivative | Chlorine substituent | Increased solvolysis reactivity |

| 1-Methylene Derivative | Methylene group | Enhanced reactivity in synthesis |

Biologische Aktivität

1,1,4,4-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 6683-46-1), also known as 1,1,4,4-tetramethyltetralin, is a polycyclic aromatic hydrocarbon with a unique structure that contributes to its biological activity. This compound has garnered attention in various fields including medicinal chemistry and environmental science due to its potential therapeutic applications and biological interactions.

- Molecular Formula: C₁₄H₂₀

- Molecular Weight: 188.31 g/mol

- Structural Formula:

Biological Activity Overview

The biological activity of this compound primarily stems from its role as a precursor in the synthesis of various bioactive compounds. It has been studied for its interactions with biological systems and potential therapeutic effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively.

Therapeutic Applications

This compound serves as an important hydrophobic unit in the design of retinoids and other therapeutic agents. Its derivatives have been explored for their potential in treating skin disorders and certain types of cancers due to their ability to modulate cell growth and differentiation .

Study on Retinoid Activity

A study published in Biomedicines highlights the structural significance of this compound in the development of retinoids. The research demonstrates that compounds incorporating this structure can enhance therapeutic efficacy while minimizing side effects associated with traditional retinoids .

Antioxidant Mechanism Exploration

Another investigation focused on the antioxidant mechanisms of this compound revealed that it effectively reduces lipid peroxidation and protects cellular components from oxidative damage. The study utilized various assays to quantify the antioxidant capacity and demonstrated that the compound's activity is concentration-dependent .

Table 1: Summary of Biological Activities

Q & A

Q. What experimental methods are recommended for determining the physicochemical properties of 1,1,4,4-tetramethyl-tetrahydronaphthalene?

To characterize physicochemical properties (e.g., boiling point, solubility, partition coefficients), use:

- Differential Scanning Calorimetry (DSC) or Gas Chromatography-Mass Spectrometry (GC-MS) for phase-change data under controlled pressure conditions .

- Reaction thermochemistry databases (e.g., NIST Chemistry WebBook) to validate enthalpy changes during degradation or isomerization .

- Quantum mechanical calculations (e.g., DFT) to predict molecular stability and reactivity .

Q. How can researchers optimize synthetic routes for 1,1,4,4-tetramethyl-tetrahydronaphthalene?

Key considerations include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation of methyl-substituted naphthalene precursors .

- Purification protocols : Fractional distillation or preparative HPLC to isolate isomers, noting potential co-elution of structurally similar derivatives .

- Scalability : Pilot-scale testing under inert atmospheres to prevent oxidative side reactions .

Q. What in vitro/in vivo models are suitable for preliminary toxicological evaluation?

- In vitro : Use HepG2 or A549 cell lines to assess cytotoxicity and oxidative stress via ROS quantification (e.g., DCFH-DA assay) .

- In vivo : Rodent models (OECD TG 453) for acute exposure studies, focusing on hepatic and respiratory endpoints due to structural similarity to naphthalene derivatives .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported toxicity mechanisms?

- Molecular docking (AutoDock 4.0) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP2F2) to identify metabolic pathways that generate reactive intermediates .

- Redox cycling analysis : Use in silico tools to predict if methyl substituents enhance or suppress redox activity compared to naphthalene .

- Contradiction resolution : Cross-validate computational predictions with in vitro metabolomics (LC-HRMS) to reconcile discrepancies in oxidation pathways .

Q. What advanced techniques characterize structural isomers and their electrochemical stability?

- NMR crystallography : Combine NMR and X-ray diffraction to distinguish 1,1,4,4- from 1,1,6-trimethyl isomers .

- Cyclic voltammetry : Assess redox stability in aqueous electrolytes (e.g., 0.1 M HSO) to evaluate suitability for flow battery applications .

- In situ Raman spectroscopy : Monitor structural changes during electrochemical cycling to detect degradation pathways .

Q. How can environmental fate studies address gaps in biodegradation data?

- Microcosm assays : Use soil/water systems spiked with -labeled compound to track mineralization rates via scintillation counting .

- QSAR modeling : Predict partition coefficients (log K) and bioaccumulation potential using substituent-specific fragment methods .

- LC-MS/MS detection : Quantify trace metabolites in environmental matrices (e.g., sediment) with detection limits <1 ppb .

Data Contradiction Analysis

Q. How to interpret conflicting reports on hepatic toxicity across species?

- Species-specific metabolism : Compare rodent vs. human liver microsome assays to identify CYP isoforms responsible for divergent metabolite profiles .

- Dose-response reevaluation : Use benchmark dose (BMD) modeling to assess whether discrepancies arise from nonlinear kinetics at high doses .

- Epigenetic factors : Evaluate DNA methylation changes (e.g., via bisulfite sequencing) in exposed models to explain variability in susceptibility .

Q. Why do studies disagree on the compound’s photostability?

- Light source calibration : Standardize UV irradiation protocols (e.g., wavelength, intensity) to minimize artifacts in photodegradation studies .

- Quenching experiments : Add radical scavengers (e.g., ascorbic acid) to determine if degradation is mediated by singlet oxygen or hydroxyl radicals .

Methodological Recommendations

Q. Best practices for analytical quantification in complex matrices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.